(S)-Lisinopril Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lisinopril Dimer is a dimeric form of the angiotensin-converting enzyme inhibitor, Lisinopril. Lisinopril is commonly used in the treatment of hypertension and heart failure. The dimeric form, this compound, is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Dimer typically involves the dimerization of Lisinopril through a series of chemical reactions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to facilitate the formation of the dimeric bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes steps such as purification through chromatography and crystallization to isolate the dimeric compound.
化学反応の分析
Types of Reactions: (S)-Lisinopril Dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dimer can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(S)-Lisinopril Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on pharmacological properties.
Biology: Investigated for its potential enhanced biological activity compared to monomeric Lisinopril.
Medicine: Explored for its potential use in developing more effective antihypertensive drugs with improved stability and efficacy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (S)-Lisinopril Dimer involves inhibition of the angiotensin-converting enzyme, similar to monomeric Lisinopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The dimeric form may exhibit enhanced binding affinity and prolonged duration of action due to its increased molecular size and stability.
類似化合物との比較
Lisinopril: The monomeric form, widely used as an antihypertensive agent.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Ramipril: Known for its high potency and long duration of action.
Uniqueness of (S)-Lisinopril Dimer: this compound is unique due to its dimeric structure, which may confer enhanced pharmacological properties such as increased stability, prolonged action, and potentially improved efficacy compared to its monomeric counterparts.
生物活性
(S)-Lisinopril dimer, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor lisinopril, exhibits biological activities that are primarily characterized by its role in cardiovascular regulation. This article explores the biological activity of this compound, highlighting its mechanism of action, comparative efficacy, synthesis methods, and potential applications in medical research.
This compound functions similarly to its monomeric counterpart, lisinopril, by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to:
- Decreased Blood Pressure : The reduction in angiotensin II levels promotes vasodilation and lowers blood pressure.
- Potential Enhanced Binding Affinity : Due to its dimeric structure, it may exhibit increased binding affinity to ACE compared to lisinopril, potentially resulting in prolonged therapeutic effects and improved pharmacodynamics.
Comparative Efficacy
Research indicates that this compound may have enhanced biological activity compared to lisinopril. While both compounds act as ACE inhibitors, studies suggest that the dimer might offer advantages such as:
- Increased Stability : The dimeric form may provide greater stability in biological systems.
- Improved Therapeutic Outcomes : Preliminary studies indicate that the dimer could lead to better management of hypertension and related cardiovascular conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves:
- Refluxing Lisinopril with Triethylamine : This method facilitates the dimerization process.
- Solvent Extraction : Following synthesis, the product is extracted using dichloromethane and purified to yield the final compound.
For example, one method involves suspending 5g of lisinopril in a solvent mixture of water and THF, adding a solution of lisinopril anhydride and triethylamine, and stirring overnight .
Case Studies and Experimental Data
- Pharmacokinetics : Studies on this compound-d5, a deuterated analog, have shown that it retains similar biological activity as lisinopril but allows for precise tracking in pharmacokinetic studies due to isotopic labeling.
- ACE Inhibition Studies : A study using radiolabeled ACE inhibitors demonstrated specific localization in tissues expressing ACE, providing insights into the potential clinical applications of this compound in monitoring disease progression .
- Cardiovascular Risk Factors : In trials evaluating ACE inhibitors' effects on cardiovascular risk factors, it was noted that while traditional ACE inhibitors showed varied effects on biomarkers like D-dimer and CRP levels, the unique properties of this compound could lead to different outcomes worth exploring further .
Applications in Medical Research
This compound is being investigated for several applications:
- Antihypertensive Therapy : Due to its potential enhanced efficacy, it is being explored as a more effective treatment option for hypertension.
- Drug Development : Its unique properties make it a candidate for developing new pharmaceutical formulations aimed at improving drug delivery systems .
- Research Tool : The compound serves as a model for studying dimerization processes and their effects on pharmacological properties.
特性
CAS番号 |
1356839-89-8 |
---|---|
分子式 |
C42H60N6O9 |
分子量 |
793.0 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
HLRMNXJOFRUYAM-NGTAMTFRSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。